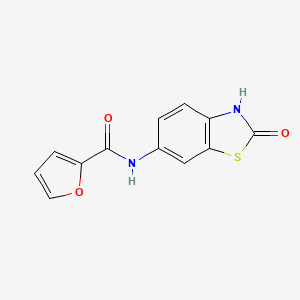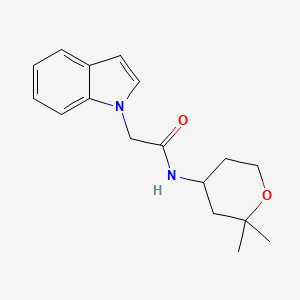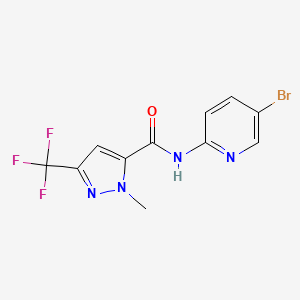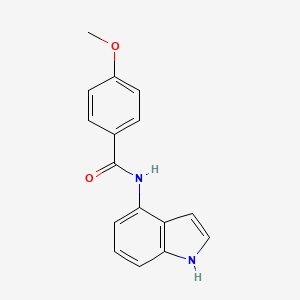
N-(1H-indol-4-yl)-4-methoxybenzamide
説明
N-(1H-indol-4-yl)-4-methoxybenzamide, also known as AG490, is a small molecule inhibitor that has attracted attention for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its effects on cell signaling pathways.
科学的研究の応用
N-(1H-indol-4-yl)-4-methoxybenzamide has been extensively studied for its effects on cell signaling pathways and has potential therapeutic applications in various diseases. It has been shown to inhibit the JAK2/STAT3 pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. This compound has been studied in cancer research, where it has been shown to induce apoptosis and inhibit tumor growth. It has also been studied in cardiovascular disease research, where it has been shown to reduce oxidative stress and inflammation.
作用機序
N-(1H-indol-4-yl)-4-methoxybenzamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling pathways such as STAT3. This leads to the inhibition of cell proliferation and survival, and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been shown to have potential therapeutic applications in cancer and cardiovascular disease research.
実験室実験の利点と制限
N-(1H-indol-4-yl)-4-methoxybenzamide has several advantages for lab experiments, including its potency and specificity for JAK2 inhibition. However, it also has limitations, such as its potential toxicity and off-target effects. It is important to carefully consider the appropriate concentration and duration of this compound treatment in cell-based assays and animal models.
将来の方向性
There are several future directions for research on N-(1H-indol-4-yl)-4-methoxybenzamide, including its potential therapeutic applications in other diseases such as autoimmune disorders and neurodegenerative diseases. Further studies are also needed to investigate the mechanisms underlying its effects on cell signaling pathways and to identify potential biomarkers of response to this compound treatment. Additionally, the development of more potent and selective JAK2 inhibitors may lead to improved therapeutic efficacy and reduced toxicity.
In conclusion, this compound is a small molecule inhibitor with potential therapeutic applications in various diseases. Its effects on cell signaling pathways have been extensively studied, and it has been shown to have biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. While it has several advantages for lab experiments, it is important to carefully consider its limitations and potential toxicity. Future research on this compound may lead to improved therapeutic efficacy and identification of potential biomarkers of response to treatment.
特性
IUPAC Name |
N-(1H-indol-4-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-12-7-5-11(6-8-12)16(19)18-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKDFYNTDGJUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

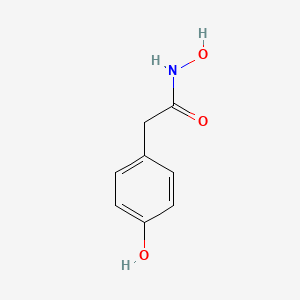
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
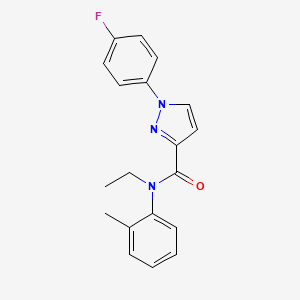
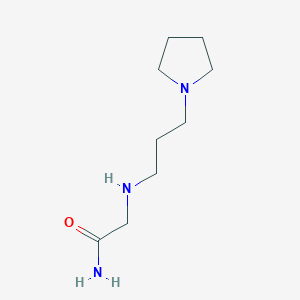
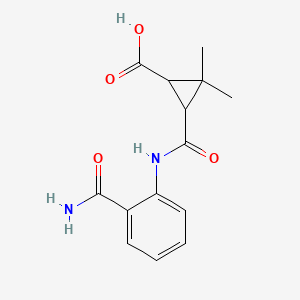


![5-(4-chlorophenyl)-N-(2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561598.png)
![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
